3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of coumarins and benzoates. This compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and trimethoxybenzoate groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions to form the chromenone structure. The hexyl and dimethyl groups are introduced through alkylation reactions, while the trimethoxybenzoate moiety is attached via esterification reactions using suitable reagents like trimethoxybenzoic acid and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 3-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trimethoxybenzoate group, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C27H32O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H32O7/c1-7-8-9-10-11-20-16(2)19-12-13-21(17(3)24(19)34-27(20)29)33-26(28)18-14-22(30-4)25(32-6)23(15-18)31-5/h12-15H,7-11H2,1-6H3 |
InChI Key |
BMIRSPSDOWDYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)OC1=O)C |
Origin of Product |
United States |
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